molecular formula C8H9Cl3OSi B8566322 p-Methoxybenzyltrichlorosilane CAS No. 106810-48-4

p-Methoxybenzyltrichlorosilane

Cat. No. B8566322
Key on ui cas rn: 106810-48-4
M. Wt: 255.6 g/mol
InChI Key: CDVJPOXUZPVGOJ-UHFFFAOYSA-N
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Patent
US04745169

Procedure details

In a 2-liter three-neck flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer were placed 30 g (1.2 gram atom) of magnesium powder, 170 g (1.00 mol) of silicon tetrachloride, and 500 ml of diethyl ether. The flask was cooled below 10° C. A mixture of 100.0 g (0.639 mol) of p-methoxybenzyl chloride and 200 ml of diethyl ether was added dropwise with stirring for the dropping funnel over 4 hours. After aging at room temperature for 1 hour, excess magnesium and magnesium chloride were removed by suction filtration. The filtrate was distilled to give 44.0 g (0.172 mol) of the desired product in a yield of 26.9%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
26.9%

Identifiers

REACTION_CXSMILES
[Mg].[Si:2]([Cl:6])(Cl)([Cl:4])[Cl:3].[CH3:7][O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1>C(OCC)C>[CH3:7][O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][Si:2]([Cl:6])([Cl:4])[Cl:3])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
170 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for the dropping funnel over 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-liter three-neck flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled below 10° C
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
After aging at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
excess magnesium and magnesium chloride were removed by suction filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C(C[Si](Cl)(Cl)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.172 mol
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 26.9%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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